6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
Overview
Description
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C10H5ClO4 . It is a solid substance .
Synthesis Analysis
The synthesis of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid or similar compounds has been reported in several studies. For instance, one study reported the synthesis of a related compound by reacting 2-hydroxy-4-methoxy-benzaldehyde with diethyl malonate in the presence of a piperidine catalyst and ethanol as a solvent . Another study reported the synthesis of 2-oxo-2H-chromene-3-carboxylic acid under microwave irradiation using agro-waste extract as a greener reagent . A third study reported a solvent-controlled and rhodium (III)-catalyzed redox-neutral C-H activation/ [3 + 3] annulation cascade .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid can be represented by the InChI code InChI=1S/C10H5ClO4/c11-6-1-2-8-5 (3-6)4-7 (9 (12)13)10 (14)15-8/h1-4H, (H,12,13)
. The compound has a molecular weight of 224.59 g/mol .
Physical And Chemical Properties Analysis
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid is a solid substance . It has a molecular weight of 224.59 g/mol . The compound has a boiling point of over 300°C .
Scientific Research Applications
Application 1: Synthesis of Novel 2H-Chromene Derivatives
- Summary of Application : The compound is used as a key intermediate in the synthesis of novel 2H-Chromene derivatives. These derivatives have been found to exhibit remarkable antimicrobial activity on different classes of bacteria and fungi .
- Methods of Application : The compound is incorporated in a series of multicomponent reactions (MCRs), under microwave assistance as well as conventional chemical synthesis processes, to afford a series of three and/or four-pharmacophoric-motif conjugates . An equimolar amount of 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde (1 mmol) and selenium dioxide (1 mmol) was added in DMF (volume) along with 2-3 drops of glacial AcOH. This mixture was placed in a 100 mL round bottom flask and subjected to MW irradiation (800 W), at 120 °C temperature for 6 min .
- Results or Outcomes : The newly synthesized compounds were characterized by IR, NMR, 13 C-NMR, MS and elemental analyses. They exhibited remarkable antimicrobial activity on different classes of bacteria and the fungus .
Application 2: Synthesis of Coumarinyl Chalcones
- Summary of Application : The compound is used in the synthesis of coumarin–chalcone hybrid molecules. These molecules have been found to exhibit significant antioxidant potential .
- Methods of Application : The compound is incorporated in a series of reactions to form novel conjugates. The structures of the compounds were confirmed using IR, 1HNMR and mass spectral analyses .
- Results or Outcomes : Compounds 5o and 5k exhibited significant antioxidant potential as compared to the standard drug (ascorbic acid). It can be concluded that the coumarin–chalcone treatment have the potential to be optimized further to generate scaffolds capable to treat many pathological conditions .
Safety And Hazards
The safety information for 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
6-chloro-2-oxochromene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEGEQQPOKZIAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297327 | |
Record name | 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid | |
CAS RN |
883-92-1 | |
Record name | 883-92-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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